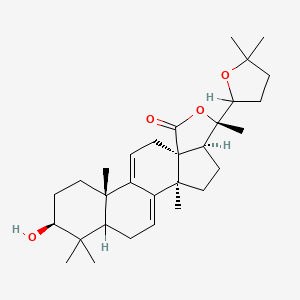
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are known for their diverse biological activities and are often found in plants, fungi, and marine organisms. This compound is of interest due to its potential therapeutic properties and applications in various fields of science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- typically involves multiple steps, including the formation of the triterpenoid skeleton, introduction of functional groups, and cyclization to form the gamma-lactone ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process usually includes solvent extraction, purification, and crystallization steps. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in cell signaling and metabolism.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other triterpenoids such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is unique due to its specific structure, which includes a gamma-lactone ring and multiple hydroxyl groups
Conclusion
Lanosta-7,9(11)-dien-18-oic acid, 22,25-epoxy-3,20-dihydroxy-, gamma-lactone, (3beta)- is a fascinating compound with diverse applications in science and industry. Its complex structure and unique properties make it a valuable subject of study for researchers in various fields.
属性
CAS 编号 |
6758-71-0 |
|---|---|
分子式 |
C30H44O4 |
分子量 |
468.7 g/mol |
IUPAC 名称 |
(2S,5S,6S,9S,13S,16S)-6-(5,5-dimethyloxolan-2-yl)-16-hydroxy-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one |
InChI |
InChI=1S/C30H44O4/c1-25(2)14-13-23(33-25)29(7)21-11-16-28(6)19-8-9-20-26(3,4)22(31)12-15-27(20,5)18(19)10-17-30(21,28)24(32)34-29/h8,10,20-23,31H,9,11-17H2,1-7H3/t20?,21-,22+,23?,27-,28+,29+,30-/m1/s1 |
InChI 键 |
IQOVFEBNUSZOPR-ZSBUYYJVSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C(C1CC=C3C2=CC[C@@]45[C@]3(CC[C@@H]4[C@@](OC5=O)(C)C6CCC(O6)(C)C)C)(C)C)O |
规范 SMILES |
CC1(CCC(O1)C2(C3CCC4(C3(CC=C5C4=CCC6C5(CCC(C6(C)C)O)C)C(=O)O2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















